Methyl 5-methoxy-4-((1-methylpiperidin-4-yl)methoxy)-2-nitrobenzoate

Synthetic route fidelity Vandetanib intermediate Nitro reduction

Methyl 5-methoxy-4-((1-methylpiperidin-4-yl)methoxy)-2-nitrobenzoate (CAS 906565-53-5) is a synthetic benzoate derivative classified as a vandetanib intermediate, bearing a nitro group at the 2-position, a methoxy group at the 5-position, and an N-methylpiperidin-4-ylmethoxy substituent at the 4-position of the phenyl ring. This compound serves as a critical late-stage intermediate in the synthesis of the marketed tyrosine kinase inhibitor vandetanib (Caprelsa), where the nitro group undergoes reduction to the corresponding aniline prior to quinazoline ring formation.

Molecular Formula C16H22N2O6
Molecular Weight 338.36 g/mol
CAS No. 906565-53-5
Cat. No. B13973322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-methoxy-4-((1-methylpiperidin-4-yl)methoxy)-2-nitrobenzoate
CAS906565-53-5
Molecular FormulaC16H22N2O6
Molecular Weight338.36 g/mol
Structural Identifiers
SMILESCN1CCC(CC1)COC2=C(C=C(C(=C2)[N+](=O)[O-])C(=O)OC)OC
InChIInChI=1S/C16H22N2O6/c1-17-6-4-11(5-7-17)10-24-15-9-13(18(20)21)12(16(19)23-3)8-14(15)22-2/h8-9,11H,4-7,10H2,1-3H3
InChIKeyXEDUOCBOBRTJDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-Methoxy-4-((1-methylpiperidin-4-yl)methoxy)-2-nitrobenzoate (CAS 906565-53-5): Pharmaceutical Intermediate Procurement Guide


Methyl 5-methoxy-4-((1-methylpiperidin-4-yl)methoxy)-2-nitrobenzoate (CAS 906565-53-5) is a synthetic benzoate derivative classified as a vandetanib intermediate, bearing a nitro group at the 2-position, a methoxy group at the 5-position, and an N-methylpiperidin-4-ylmethoxy substituent at the 4-position of the phenyl ring . This compound serves as a critical late-stage intermediate in the synthesis of the marketed tyrosine kinase inhibitor vandetanib (Caprelsa), where the nitro group undergoes reduction to the corresponding aniline prior to quinazoline ring formation . Its molecular formula is C₁₆H₂₂N₂O₆ with a molecular weight of 338.36 g/mol .

Why Generic Substitution of Vandetanib Nitro Intermediates Poses Procurement Risk


In the vandetanib synthetic pathway, the nitro intermediate cannot be replaced by the corresponding amine (CAS 635678-10-3), des-nitro analog (CAS 1261106-12-0), or ethyl ester (CAS 264208-63-1) without altering reaction stoichiometry, reduction conditions, or downstream purification . The nitro group is the obligatory precursor for selective reduction to the aniline that subsequently forms the quinazoline core; substitution with the pre-reduced amine would skip this activation step and require a different cyclization strategy . Similarly, the methyl ester is preferred over the ethyl ester in certain synthetic routes due to differences in crystallization behavior and the physical properties of downstream intermediates . The following quantitative evidence details these differentiation points.

Quantitative Differentiation Evidence for Methyl 5-Methoxy-4-((1-methylpiperidin-4-yl)methoxy)-2-nitrobenzoate vs. Closest Analogs


Structural Specificity: Nitro Group as the Required Oxidation State for Vandetanib Quinazoline Cyclization

The target compound is the only intermediate in the vandetanib synthesis pathway that simultaneously contains the methyl ester, the N-methylpiperidin-4-ylmethoxy side chain, and the aromatic nitro group at the 2-position. The nitro group is the direct precursor to the aniline required for quinazoline ring formation. The corresponding amine analog (CAS 635678-10-3, molecular formula C₁₆H₂₄N₂O₄, MW 308.37) lacks the nitro oxidation state and cannot undergo the same reduction–cyclization sequence . The des-nitro analog (CAS 1261106-12-0, C₁₅H₂₁NO₄, MW 279.33) lacks the nitrogen atom at the 2-position entirely and requires a separate nitration step to introduce the nitrogen functionality . This oxidation-state specificity means that no in-class analog can substitute without re-engineering the entire synthetic sequence.

Synthetic route fidelity Vandetanib intermediate Nitro reduction

Lipophilicity-Driven Phase Partitioning: LogP Differentiation from the Des-Nitro and Amine Analogs

The target compound has a measured/predicted LogP of 2.74, reflecting the combined lipophilic contributions of the nitro group, methyl ester, and N-methylpiperidine side chain . The des-nitro analog (CAS 1261106-12-0), lacking both the nitro group and the 5-methoxy substituent, has a lower density (1.1±0.1 g/cm³ vs. 1.2±0.1 g/cm³ for the target) and a lower boiling point (406.8±25.0 °C vs. 475.7±40.0 °C), consistent with lower molecular weight and reduced polarity . The amine analog (CAS 635678-10-3) is expected to have a lower LogP due to the hydrogen-bond-donating NH₂ group replacing the nitro group. This LogP difference directly impacts aqueous/organic extraction efficiency during workup: the target compound partitions into ethyl acetate or dichloromethane with higher recovery than more polar analogs.

LogP Lipophilicity Extraction efficiency

Melting Point and Crystallinity: Process Handling Advantage Over the N-Boc Precursor and Des-Nitro Analog

The target compound is a white to off-white crystalline powder with a melting point of approximately 85–90 °C, as reported by multiple pharmaceutical intermediate suppliers . This melting point is moderately higher than that of its N-Boc-protected precursor (N-Boc-4-piperidinemethanol, CAS 123855-51-6, mp 78–82 °C) . The des-nitro analog (CAS 1261106-12-0) is typically an oil or low-melting solid (boiling point 406.8 °C, suggesting absence of a sharp crystalline melting point). The crystalline nature of the target compound enables isolation by filtration rather than extraction alone, simplifies drying to constant weight, and facilitates quality control by melting point determination—an advantage not shared by oily or low-melting intermediates in the same synthetic sequence.

Melting point Crystallization Solid handling

Commercial Purity Grade: 99% HPLC Availability Enables Downstream Processing Without Additional Purification

The target compound is commercially available at 99% purity as determined by HPLC, with pharmaceutical-grade certification explicitly noted by suppliers . The closest comparator, the ethyl ester analog (CAS 264208-63-1), is typically offered at 95% or 97% purity . The reduced amine analog (CAS 635678-10-3) is listed at 95%+ or 97% purity . For a late-stage vandetanib intermediate where residual impurities can propagate through to the final API, the 2–4% purity differential represents a meaningful reduction in the burden of in-process purification and impurity profiling required before the subsequent reduction step.

Purity HPLC Procurement specification

Procurement-Relevant Application Scenarios for Methyl 5-Methoxy-4-((1-methylpiperidin-4-yl)methoxy)-2-nitrobenzoate


Late-Stage Vandetanib Intermediate in GMP Synthesis Campaigns

This compound is the designated nitro intermediate in multiple published vandetanib synthetic routes, where it undergoes catalytic hydrogenation or chemical reduction to the corresponding aniline, followed by quinazoline ring formation and final coupling. Its crystalline nature (mp 85–90 °C) and commercial availability at 99% HPLC purity make it suitable for kilogram-scale GMP campaigns where intermediate identity testing and impurity control are regulatory requirements . The methyl ester (as opposed to the ethyl ester) is preferred in routes where the ester remains intact through nitration and reduction, with the methyl group offering a defined molecular weight advantage (MW 338.36 vs. 352.38) that simplifies mass balance calculations .

Process Development and Route Scouting for Vandetanib Analogs

The compound's well-defined LogP (2.74) and solubility profile (soluble in methanol, ethanol, DMSO; sparingly soluble in water) enable predictable liquid–liquid extraction and chromatographic purification during process development. When scouting modified synthetic routes (e.g., electroreduction methods described in patent CN104098544A), the nitro intermediate serves as a benchmark substrate for evaluating reduction selectivity and yield against alternative nitroaromatic intermediates . Its higher LogP compared to the amine analog simplifies the extraction of the neutral nitro compound from aqueous reaction mixtures prior to reduction.

Analytical Reference Standard for Vandetanib Impurity Profiling

As a defined late-stage intermediate in the vandetanib synthetic pathway, this compound is a potential process-related impurity in the final API. Its availability at 99% HPLC purity supports its use as an analytical reference standard for HPLC method development, impurity identification, and forced degradation studies. The distinct chromatographic retention imparted by its LogP of 2.74 and UV-active nitro chromophore facilitates detection and quantification in API release testing .

Medicinal Chemistry Derivatization of Piperidine-Containing Kinase Inhibitors

The N-methylpiperidine side chain and the nitro group offer two orthogonal synthetic handles for derivatization: (i) reduction of the nitro group to an amine for amide coupling or heterocycle formation, and (ii) N-demethylation or N-alkylation of the piperidine ring. This dual functionality enables structure–activity relationship exploration around vandetanib-like kinase inhibitor scaffolds without requiring de novo synthesis of the substituted benzoate core . The compound's established synthetic accessibility from N-Boc-4-piperidinemethanol (Sigma-Aldrich Catalog 556017) further supports its use as a versatile building block .

Quote Request

Request a Quote for Methyl 5-methoxy-4-((1-methylpiperidin-4-yl)methoxy)-2-nitrobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.